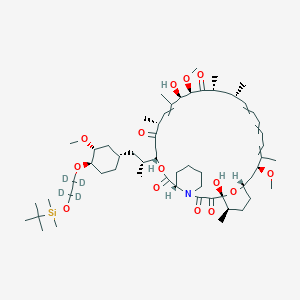

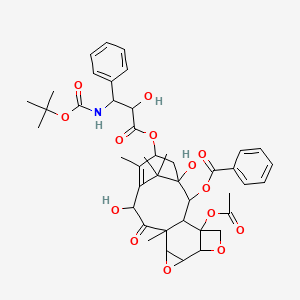

6,7-环氧多西他赛(非对映异构体的混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Epoxy Docetaxel (Mixture of Diastereomers) is a semi-synthetic derivative of the natural product docetaxel. It is a cytotoxic drug used in a variety of cancer treatments, including breast, ovarian, prostate, and lung cancer. It is a member of the taxoid family of compounds, which are known for their ability to inhibit the growth of cancer cells. 6,7-Epoxy Docetaxel is the only docetaxel derivative that has been approved by the FDA for clinical use.

科学研究应用

Oncology: Cancer Therapy

Summary of Application

Docetaxel, including its epoxy derivative, is primarily used in the treatment of various cancers due to its ability to inhibit cell division by stabilizing microtubules .

Methods of Application

In clinical settings, docetaxel is administered intravenously. The epoxy derivative could be incorporated into nanoplatforms for targeted delivery and controlled release, potentially using techniques like electrospinning .

Results and Outcomes

The use of docetaxel-loaded nanoplatforms has shown to reduce systemic toxicity and enhance patient outcomes, with specific advancements in the delivery mechanisms improving bioavailability .

Pharmacology: Drug Delivery Systems

Summary of Application

The epoxy derivative of docetaxel is explored for its improved pharmacokinetic properties when delivered through nanotechnology-based systems .

Methods of Application

Nanoparticles and nanofibers are utilized for the encapsulation and controlled release of the drug, aiming to achieve targeted therapy with minimal side effects .

Results and Outcomes

Studies have indicated that such nanoplatforms can significantly enhance the efficacy of docetaxel, offering a new era of precision medicine .

Regenerative Medicine: Tissue Regeneration

Summary of Application

Docetaxel’s epoxy derivative is being investigated for its potential in regenerative medicine, particularly in facilitating cellular regeneration .

Methods of Application

The application involves the use of nanotechnology to deliver docetaxel directly to the cells, promoting regeneration while minimizing damage to healthy tissues .

Results and Outcomes

The approach has shown promise in overcoming traditional chemotherapy limitations and paving the way for innovations in drug delivery and regenerative therapies .

Clinical Trials: Efficacy and Safety

Summary of Application

Clinical trials are conducted to assess the safety and efficacy of new docetaxel formulations, including its epoxy derivative, in treating various cancers .

Methods of Application

Patients are administered the drug in controlled clinical settings, with careful monitoring of dosage, administration frequency, and combination with other treatments .

Results and Outcomes

Trials have demonstrated the potential of docetaxel in improving survival rates and reducing tumor growth, with ongoing studies to optimize treatment regimens .

Nanotechnology: Enhancing Drug Properties

Summary of Application

The epoxy derivative of docetaxel is used in nanotechnology to improve its solubility, reduce side effects, and increase tumor-targeting distribution .

Methods of Application

Nanoparticle-based platforms are developed for carrying docetaxel, with a focus on improving drug carriers to target individual tumor cellular components .

Results and Outcomes

The use of nanoparticles has been shown to increase the efficacy of anti-tumor properties of docetaxel, suggesting that the neddylation pathway is a viable antitumor target .

Pharmacokinetics: Drug Metabolism and Distribution

Summary of Application

Understanding the pharmacokinetics of docetaxel’s epoxy derivative is crucial for determining its metabolism and distribution within the body .

Methods of Application

Physiologically based pharmacokinetic models are used to predict plasma and tissue levels of docetaxel, aiding in the development of dosing regimens .

Results and Outcomes

Models have accurately predicted plasma and tissue levels, enabling the testing of various dosing schedules to maximize therapeutic benefits while minimizing toxicity .

This analysis provides a detailed overview of the diverse applications of “6,7-Epoxy Docetaxel (Mixture of Diastereomers)” in scientific research, highlighting its potential in improving cancer treatment outcomes and advancing drug delivery technologies.

Proteomics: Protein Interaction Studies

Summary of Application

In proteomics, 6,7-Epoxy Docetaxel is utilized to study its interaction with various proteins, particularly those involved in cancer cell proliferation and apoptosis .

Methods of Application

Advanced techniques like mass spectrometry and chromatography are employed to analyze the binding affinity and interaction patterns of the compound with target proteins .

Results and Outcomes

The studies have provided insights into the molecular mechanisms of action of docetaxel and its derivatives, which are crucial for developing more effective cancer therapies .

Biochemistry: Enzyme Inhibition

Summary of Application

The compound is researched for its potential as an enzyme inhibitor, targeting enzymes that are overexpressed in cancer cells .

Methods of Application

Biochemical assays are used to determine the inhibitory effects of 6,7-Epoxy Docetaxel on specific enzymes, with a focus on dose-response relationships .

Results and Outcomes

The results have shown that the compound can effectively inhibit certain enzymes, suggesting a new avenue for cancer treatment strategies .

Cell Biology: Cell Cycle Arrest

Summary of Application

6,7-Epoxy Docetaxel is studied for its ability to induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth .

Methods of Application

Cell culture experiments are conducted to observe the effects of the compound on cell cycle progression and to identify the specific phases affected .

Results and Outcomes

The compound has been found to cause G2/M phase arrest, leading to apoptosis in cancer cells, which is beneficial for therapeutic applications .

Molecular Biology: Gene Expression Modulation

Summary of Application

Research explores how 6,7-Epoxy Docetaxel affects gene expression in cancer cells, particularly genes related to cell survival and death .

Methods of Application

Techniques such as qPCR and microarray analysis are used to assess changes in gene expression profiles after treatment with the compound .

Results and Outcomes

The findings indicate that the compound can modulate the expression of key genes, contributing to its anti-cancer effects .

Immunology: Immune Response Enhancement

Summary of Application

The derivative is being investigated for its role in enhancing the immune response against tumor cells .

Methods of Application

Immunological assays and in vivo studies are performed to evaluate the impact of 6,7-Epoxy Docetaxel on immune cell activation and tumor infiltration .

Results and Outcomes

Preliminary results suggest that the compound may boost the immune system’s ability to recognize and attack cancer cells .

Pharmacodynamics: Mechanism of Action

Summary of Application

Studies focus on the pharmacodynamics of 6,7-Epoxy Docetaxel to understand its mechanism of action in cancer treatment .

Methods of Application

In vitro and in vivo models are used to investigate the compound’s interaction with cellular targets and its effects on tumor regression .

Results and Outcomes

The research has helped clarify the pathways through which the compound exerts its therapeutic effects, aiding in the optimization of treatment protocols .

属性

IUPAC Name |

[4-acetyloxy-1,13-dihydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMIGTNUBJPFFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 75212962 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![[((1,1-DIMETHYLETHOXYCARBONYL)AMINO)-2-OXO-1-PIPERIDINYL]-IMINOMETHYLCARBAMIC ACID BENZYL ESTER](/img/no-structure.png)